Cas no 1805091-32-0 (3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide)

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide structure
1805091-32-0 structure
Product name:3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide
CAS No:1805091-32-0
MF:C7H7F2IN2O3S
Molecular Weight:364.108359575272
CID:4893160

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide
    • インチ: 1S/C7H7F2IN2O3S/c1-15-5-3(16(11,13)14)2-12-7(10)4(5)6(8)9/h2,6H,1H3,(H2,11,13,14)
    • InChIKey: RSASONSEJSMOKY-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C(=C(C=N1)S(N)(=O)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 90.7

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029022988-250mg
3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide
1805091-32-0 95%
250mg
$950.60 2022-04-01
Alichem
A029022988-1g
3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide
1805091-32-0 95%
1g
$3,126.60 2022-04-01
Alichem
A029022988-500mg
3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide
1805091-32-0 95%
500mg
$1,786.10 2022-04-01

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide 関連文献

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamideに関する追加情報

Recent Advances in the Study of 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide (CAS: 1805091-32-0)

3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide (CAS: 1805091-32-0) is a novel sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and iodo substituents, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting specific enzymes or pathways involved in disease pathogenesis.

The synthesis of 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide involves a multi-step process, with recent advancements highlighting improved yields and purity through optimized reaction conditions. Researchers have employed palladium-catalyzed cross-coupling reactions and selective fluorination techniques to achieve the desired structural features. The compound's stability under physiological conditions and its reactivity in further derivatization reactions make it a versatile scaffold for the development of new therapeutic agents.

In terms of biological activity, preliminary studies suggest that 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide exhibits inhibitory effects against certain carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. Molecular docking simulations have revealed that the difluoromethyl and sulfonamide groups play critical roles in binding to the active site of these enzymes, providing a structural basis for further optimization. Additionally, the compound's potential as a radiolabeled probe for imaging applications is currently under investigation, leveraging the iodine moiety for positron emission tomography (PET) imaging.

Recent publications have also explored the pharmacokinetic properties of 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profiles. Early findings indicate favorable oral bioavailability and metabolic stability, although further in vivo studies are required to confirm these observations. The compound's low toxicity profile in preclinical models underscores its potential as a lead candidate for further development.

Looking ahead, researchers are actively investigating the broader applications of 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide, including its use in combination therapies and as a tool compound for studying enzyme mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical properties and biological activities position it as a promising candidate for addressing unmet medical needs in oncology, neurology, and infectious diseases.

In conclusion, 3-(Difluoromethyl)-2-iodo-4-methoxypyridine-5-sulfonamide (CAS: 1805091-32-0) represents a significant advancement in the field of medicinal chemistry. Its synthesis, biological evaluation, and potential therapeutic applications highlight the compound's versatility and promise. Continued research efforts will be essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

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